molecular formula C10H10O5 B14563567 {[(Ethoxycarbonyl)peroxy]carbonyl}benzene CAS No. 61613-35-2

{[(Ethoxycarbonyl)peroxy]carbonyl}benzene

Cat. No.: B14563567
CAS No.: 61613-35-2
M. Wt: 210.18 g/mol
InChI Key: NCMUQIOHXQIJKT-UHFFFAOYSA-N
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Description

{[(Ethoxycarbonyl)peroxy]carbonyl}benzene is an organic compound characterized by the presence of an ethoxycarbonyl group and a peroxycarbonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Ethoxycarbonyl)peroxy]carbonyl}benzene typically involves the reaction of ethyl chloroformate with benzoyl peroxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is maintained at a low temperature to prevent decomposition of the peroxide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure the stability of the compound. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

{[(Ethoxycarbonyl)peroxy]carbonyl}benzene undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of carbonyl compounds.

    Reduction: Reduction of the peroxide group can yield alcohols or ethers.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethoxycarbonyl alcohols.

Scientific Research Applications

{[(Ethoxycarbonyl)peroxy]carbonyl}benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonyl compounds.

    Biology: The compound’s reactivity makes it useful in studying oxidative stress and its effects on biological systems.

    Industry: Used in the production of polymers and other materials that require controlled oxidation processes.

Mechanism of Action

The mechanism of action of {[(Ethoxycarbonyl)peroxy]carbonyl}benzene involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: Shares the peroxide group but lacks the ethoxycarbonyl group.

    Ethyl Chloroformate: Contains the ethoxycarbonyl group but lacks the peroxide group.

    Benzoic Acid: Similar aromatic structure but lacks both the ethoxycarbonyl and peroxide groups.

Uniqueness

{[(Ethoxycarbonyl)peroxy]carbonyl}benzene is unique due to the combination of the ethoxycarbonyl and peroxide groups on a benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile reagent in both research and industrial applications.

Properties

CAS No.

61613-35-2

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

ethoxycarbonyl benzenecarboperoxoate

InChI

InChI=1S/C10H10O5/c1-2-13-10(12)15-14-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

NCMUQIOHXQIJKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OOC(=O)C1=CC=CC=C1

Origin of Product

United States

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